molecular formula C9H13N5 B13071951 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13071951
M. Wt: 191.23 g/mol
InChI Key: RBNGWZFKUAOUIK-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole and ethylamine.

    Reaction Conditions: The reaction involves the alkylation of 1-methyl-1H-pyrazole with ethylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family:

    Similar Compounds: Compounds such as 1-methyl-1H-pyrazole, 1-ethyl-1H-pyrazole, and 1-(2-ethyl)-1H-pyrazole share structural similarities with this compound.

    Uniqueness: The presence of the ethylamine group in this compound imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(2-methylpyrazol-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-13-9(2-4-11-13)3-5-14-7-8(10)6-12-14/h2,4,6-7H,3,5,10H2,1H3

InChI Key

RBNGWZFKUAOUIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCN2C=C(C=N2)N

Origin of Product

United States

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